3-Acetyl-2,5-dibromothiophene
Overview
Description
3-Acetyl-2,5-dibromothiophene: is an organic compound with the molecular formula C6H4Br2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at positions 2 and 5, and an acetyl group at position 3 on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2,5-dibromothiophene typically involves the bromination of 3-acetylthiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions must be carefully controlled to ensure selective bromination at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2,5-dibromothiophene can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium catalysts.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or stannanes under inert atmosphere conditions.
Major Products:
Electrophilic Substitution: Halogenated thiophenes.
Nucleophilic Substitution: Thiophene derivatives with various substituents.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Acetyl-2,5-dibromothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Acetyl-2,5-dibromothiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing acetyl group, which makes the ring more susceptible to electrophilic attack. The bromine atoms at positions 2 and 5 can participate in cross-coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,5-Dibromothiophene: Lacks the acetyl group, making it less reactive in certain electrophilic substitution reactions.
3-Acetylthiophene: Lacks the bromine atoms, limiting its use in cross-coupling reactions.
2,5-Dibromo-3-methylthiophene: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness: 3-Acetyl-2,5-dibromothiophene is unique due to the combination of the electron-withdrawing acetyl group and the reactive bromine atoms, which make it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1-(2,5-dibromothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBKIZAUJGZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511914 | |
Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80775-39-9 | |
Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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